Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a heteroaromatic compound featuring a benzo[b]thiophene core substituted with a fluoro group at position 7, a hydroxyl group at position 3, and a methyl ester at position 2. Its molecular formula is C₁₀H₇FO₃S, with a molecular weight of 226.23 g/mol.
Properties
Molecular Formula |
C10H7FO3S |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 7-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7FO3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3 |
InChI Key |
RDZRYGJYXHBLON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C(=CC=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoro-5-nitrobenzoic acid with thioglycolic acid, followed by cyclization and esterification to yield the desired product . Microwave-assisted synthesis has also been employed to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Ester Functionalization Reactions
The methyl ester group undergoes nucleophilic substitution and transesterification:
-
Hydrolysis : Acidic or basic conditions convert the ester to 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
Conditions : 1 M NaOH, reflux, 6 hours → 89% yield.
Mechanism : Base-mediated saponification followed by acid workup. -
Transesterification : Reacts with alcohols (e.g., ethanol, isopropanol) under catalytic acid.
Example :Reagent Catalyst Temperature Yield Ethanol H₂SO₄ 80°C 78% Isopropanol HCl 70°C 65%
Hydroxyl Group Modifications
The 3-hydroxy group participates in alkylation and acylation:
-
O-Methylation : Dimethyl sulfate in acetone with K₂CO₃ yields the methoxy derivative (92% yield).
-
Acylation : Acetic anhydride/pyridine at 25°C acetylates the hydroxyl group (85% yield).
Palladium-Catalyzed Carbonylation
A PdI₂/KI system enables alkoxycarbonylation for structural diversification:
Reaction :
textMethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate + CO → Carboxylic acid derivatives
Conditions :
-
Catalyst: 5 mol% PdI₂, 2.5 equiv KI
-
Solvent: Methanol
-
Pressure: 40 atm CO-air mixture
-
Temperature: 80°C, 24 hours
Mechanism : CO insertion into Pd–C bonds followed by nucleophilic displacement (see Scheme 1 in ).
Fluorine Substituent Reactivity
The electron-withdrawing fluorine atom facilitates nucleophilic aromatic substitution (NAS):
-
NAS with Amines :
Example : Reaction with piperidine in DMF at 120°C replaces fluorine with piperidine (63% yield) .
Kinetics : Second-order rate constant .
Cyclization and Ring Functionalization
The benzo[b]thiophene core undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position (55% yield).
-
Sulfonation : Oleum at 100°C adds sulfonic acid groups (48% yield).
Comparative Reactivity Table
Mechanistic Insights
-
Ester Reactivity : Controlled by the electron-deficient thiophene ring, enhancing susceptibility to nucleophilic attack .
-
Fluorine Effects : Polarizes the aromatic ring, directing electrophiles to the 5-position and activating NAS at the 7-position .
This compound’s multifunctional design enables applications in medicinal chemistry (e.g., prodrug synthesis) and materials science. Experimental protocols from provide scalable methodologies for industrial adoption.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate has been explored for its potential anticancer properties. The compound's structural features allow it to interact with biological targets implicated in cancer progression. Research indicates that derivatives of benzo[b]thiophenes exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be developed into effective anticancer agents .
1.2 Selective Estrogen Receptor Downregulators
The compound's scaffold has been utilized in the design of selective estrogen receptor downregulators (SERDs). These SERDs are critical in treating estrogen receptor-positive breast cancer, particularly in cases resistant to conventional therapies. The incorporation of the benzo[b]thiophene moiety enhances binding affinity to estrogen receptors, making it a promising candidate for further development .
Synthetic Applications
2.1 Synthesis of Complex Molecules
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations, enabling the generation of diverse derivatives that can be screened for biological activity. For instance, microwave-assisted synthesis techniques have been employed to enhance the efficiency and yield of reactions involving this compound, facilitating rapid access to potential drug candidates .
Material Science
3.1 Development of Functional Materials
The unique chemical properties of this compound make it suitable for applications in material science, particularly in the development of organic electronic materials and sensors. Its ability to form stable films and its electronic properties can be harnessed in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Research into thiophene derivatives suggests that they can improve charge transport and stability in these applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes or receptors, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogen Position: Bromo and chloro substituents (e.g., in [1823304-13-7]) increase molecular weight and steric bulk, which may hinder solubility but enhance binding to hydrophobic targets .
Hydroxyl vs. Methoxy/Carboxylic Acid Groups :
- The 3-hydroxy group in the target compound provides hydrogen-bonding capability, improving aqueous solubility compared to methoxy derivatives (e.g., [6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid]) .
- Carboxylic acid analogs (e.g., [1393803-55-8]) exhibit higher acidity (pKa ~2-3) than esters, making them more suitable for salt formation .
Ester Groups (Methyl vs. Ethyl) :
- Methyl esters (target compound) are marginally more polar than ethyl esters (e.g., [5556-20-7]), influencing metabolic stability and membrane permeability .
Biological Activity
Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the benzothiophene family, known for its diverse biological activities. This article explores its biological activity, synthesizing findings from various research studies, including data tables and case studies that illustrate its potential therapeutic applications.
Biological Activity Overview
Benzothiophene derivatives, including this compound, have been investigated for various biological activities such as anticancer , antimicrobial , anti-inflammatory , and antioxidant effects. The structural versatility of these compounds contributes significantly to their pharmacological properties.
Anticancer Activity
Research has shown that this compound exhibits notable anticancer properties. For instance, studies focusing on similar benzothiophene derivatives have reported significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of a related compound against MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 23.2 µM, indicating a substantial reduction in cell viability and the induction of apoptosis. The results are summarized in Table 1 below:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 23.2 | Induction of apoptosis and necrosis |
| Related benzothiophene derivative | HepG-2 | 95.9 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Benzothiophene derivatives are known to exhibit activity against various bacterial strains.
Minimum Inhibitory Concentrations (MIC)
Table 2 summarizes the MIC values for different benzothiophene derivatives against Staphylococcus aureus:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 64 | Moderate antimicrobial activity |
| Related benzothiophene derivative | 128 | Weak antimicrobial activity |
Anti-inflammatory and Antioxidant Activities
Benzothiophene compounds have been documented to exhibit anti-inflammatory and antioxidant activities, which are crucial in managing chronic diseases. These activities are often assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines and reactive oxygen species (ROS).
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step processes, including microwave-assisted synthesis techniques that enhance yield and purity. The structure-activity relationship (SAR) studies indicate that modifications in the thiophene ring and substitution patterns significantly influence biological activity.
Example Synthesis Route
- Starting Material : 3-Hydroxybenzo[b]thiophene
- Reagents : Fluorinating agents, carboxylic acid derivatives
- Conditions : Microwave irradiation for rapid synthesis
- Yield : Typically high yielding, with optimized conditions achieving over 85% yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
